3-Benzyl-1-(2-bromo-5-chloropyridine-4-carbonyl)imidazolidin-4-one
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Overview
Description
3-Benzyl-1-(2-bromo-5-chloropyridine-4-carbonyl)imidazolidin-4-one is a complex organic compound that belongs to the class of imidazolidinones. These compounds are known for their diverse biological activities and are often used in pharmaceutical research and development. The structure of this compound includes a benzyl group, a bromine and chlorine-substituted pyridine ring, and an imidazolidinone core, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1-(2-bromo-5-chloropyridine-4-carbonyl)imidazolidin-4-one typically involves multiple steps, starting with the preparation of the pyridine ring and its subsequent functionalization. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction can be carried out under mild conditions using palladium catalysts and boron reagents .
Another approach involves the direct incorporation of the carbonyl group into 1,2-diamines, followed by cyclization to form the imidazolidinone ring . This method often requires the use of strong bases and high temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced analytical techniques can help optimize the reaction conditions and minimize the production of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-1-(2-bromo-5-chloropyridine-4-carbonyl)imidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, which may have different biological activities.
Reduction: Reduction reactions can be used to modify the functional groups on the pyridine ring or the imidazolidinone core.
Substitution: Halogen atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced derivatives of the imidazolidinone core.
Scientific Research Applications
3-Benzyl-1-(2-bromo-5-chloropyridine-4-carbonyl)imidazolidin-4-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used to study the biological activities of imidazolidinones and their potential as therapeutic agents.
Medicine: Research into its pharmacological properties may lead to the development of new drugs for treating various diseases.
Industry: It can be used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 3-Benzyl-1-(2-bromo-5-chloropyridine-4-carbonyl)imidazolidin-4-one involves its interaction with specific molecular targets and pathways. The imidazolidinone core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the bromine and chlorine atoms on the pyridine ring may enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
Imidazolidine-2-thione: Known for its antimicrobial and antifungal activities.
Imidazole-2-thione: Exhibits a wide range of biological activities, including antithyroid and antioxidant properties.
Uniqueness
3-Benzyl-1-(2-bromo-5-chloropyridine-4-carbonyl)imidazolidin-4-one is unique due to its specific substitution pattern on the pyridine ring and the presence of the imidazolidinone core. This combination of structural features may confer distinct biological activities and make it a valuable compound for further research and development.
Properties
IUPAC Name |
3-benzyl-1-(2-bromo-5-chloropyridine-4-carbonyl)imidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClN3O2/c17-14-6-12(13(18)7-19-14)16(23)21-9-15(22)20(10-21)8-11-4-2-1-3-5-11/h1-7H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRRNVDKJQJDHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(CN1C(=O)C2=CC(=NC=C2Cl)Br)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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